

An In-depth Technical Guide to 1,3-Dichloro-2-methylbutane

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Compound of Interest

Compound Name: 1,3-Dichloro-2-methylbutane

CAS No.: 23010-07-3

Cat. No.: B3060996

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This guide provides a comprehensive technical overview of **1,3-dichloro-2-methylbutane**, designed for researchers, scientists, and professionals in drug development. We will delve into its structural characteristics, physicochemical properties, plausible synthetic pathways, and potential, yet underexplored, applications in medicinal chemistry, grounding our analysis in established chemical principles.

Structural Elucidation and Identification

1,3-Dichloro-2-methylbutane is a halogenated alkane characterized by a five-carbon chain (isopentane skeleton) with chlorine substituents at positions 1 and 3, and a methyl group at position 2. This substitution pattern gives rise to two chiral centers, a crucial feature we will explore in detail.

The fundamental identification and structural properties are summarized below:

- IUPAC Name: **1,3-dichloro-2-methylbutane**[\[1\]](#)[\[2\]](#)
- Molecular Formula: $C_5H_{10}Cl_2$ [\[1\]](#)[\[2\]](#)

- CAS Registry Number: 23010-07-3[1][2]
- Canonical SMILES: CC(CCl)C(C)Cl[2]
- InChI: InChI=1S/C5H10Cl2/c1-4(3-6)5(2)7/h4-5H,3H2,1-2H3[1][2]
- InChIKey: MCAJTVAYCDZHHF-UHFFFAOYSA-N[1][2]

Different structural representations help in visualizing the molecule:

- Condensed Formula: CH₃CHClCH(CH₃)CH₂Cl
- Skeletal Structure: The most common representation in organic chemistry, highlighting the carbon backbone and functional groups.

Caption: Skeletal representation of **1,3-dichloro-2-methylbutane**.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for designing synthetic and purification protocols. While extensive experimental data for **1,3-dichloro-2-methylbutane** is sparse, a combination of computed properties and available experimental data provides a useful profile.

Property	Value	Source Type	Reference
Molecular Weight	141.04 g/mol	Computed	[PubChem][2]
XLogP3-AA	2.6	Computed	[PubChem][2]
Hydrogen Bond Donors	0	Computed	[PubChem][2]
Hydrogen Bond Acceptors	2	Computed	[PubChem][2]
Rotatable Bond Count	2	Computed	[PubChem][2]
Kovats Retention Index	869 (non-polar column)	Experimental (GC)	[NIST][2][3]

Note: Properties like boiling and melting points for this specific isomer are not consistently reported in major databases; values often refer to related isomers.

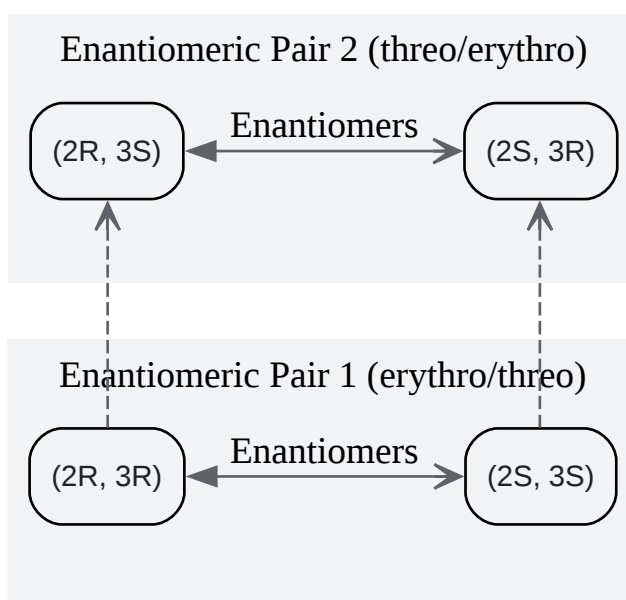
The positive XLogP3-AA value suggests significant lipophilicity, a key parameter for membrane permeability in drug candidates.[4]

The Critical Role of Stereoisomerism

A nuanced understanding of **1,3-dichloro-2-methylbutane** requires an appreciation of its stereochemistry. The molecule possesses two chiral centers at carbons C2 and C3. This gives rise to a total of $2^2 = 4$ possible stereoisomers, which can be grouped into two pairs of enantiomers (diastereomeric to each other). These are often referred to by the relative stereochemical descriptors erythro and threo.[1][3]

- (2R, 3R)-**1,3-dichloro-2-methylbutane**
- (2S, 3S)-**1,3-dichloro-2-methylbutane**
- (2R, 3S)-**1,3-dichloro-2-methylbutane**
- (2S, 3R)-**1,3-dichloro-2-methylbutane**

The separation and individual biological evaluation of these isomers would be paramount in a drug discovery context, as stereochemistry often dictates binding affinity and pharmacological effect.



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Caption: Stereoisomeric relationships of **1,3-dichloro-2-methylbutane**.

Synthetic Pathways: A Mechanistic Evaluation

A selective and high-yield synthesis of **1,3-dichloro-2-methylbutane** is not well-documented in standard literature, which is an important finding in itself. This suggests the compound is not a common synthetic building block. However, we can critically evaluate plausible synthetic routes based on fundamental organic reactions.

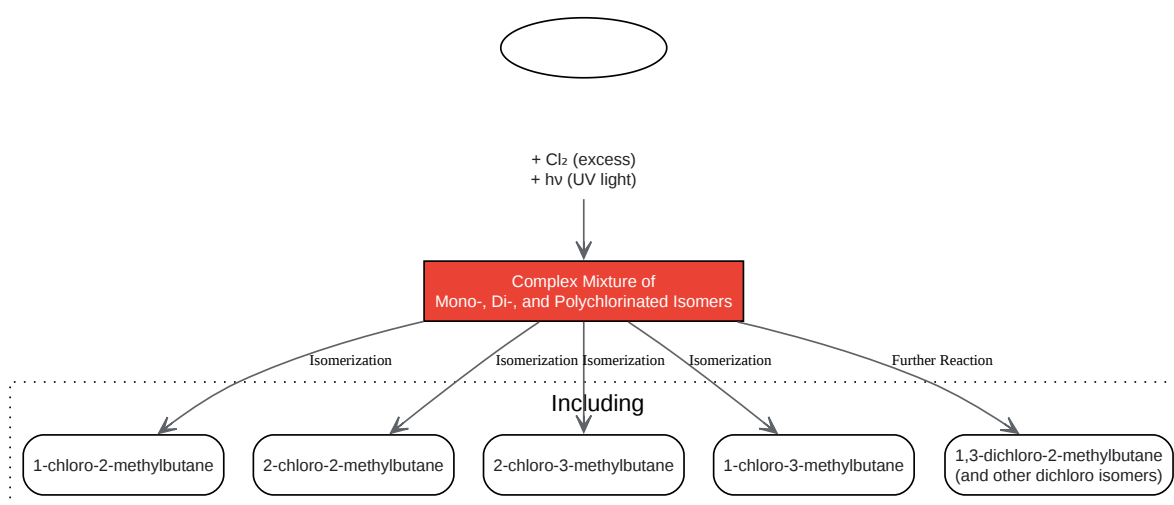
Route 1: Free-Radical Chlorination of 2-Methylbutane

The most direct, albeit unrefined, method is the free-radical chlorination of 2-methylbutane using chlorine gas (Cl_2) and UV light ($h\nu$).

- Mechanism: The reaction proceeds via a classic chain reaction mechanism involving initiation (Cl_2 homolysis), propagation (hydrogen abstraction and reaction with Cl_2), and termination steps.
- Causality of Outcome: The chlorine radical is highly reactive and not very selective.^{[5][6]} It will abstract primary, secondary, and tertiary hydrogens from 2-methylbutane, leading to four different monochlorinated isomers. Subsequent chlorination events will produce a complex

mixture of dichlorinated products, including the desired **1,3-dichloro-2-methylbutane**, alongside many other constitutional isomers.

- **Trustworthiness:** This method is self-validating in its predicted outcome: a low-yield, difficult-to-separate mixture. It is not a viable method for producing a pure sample for research or development without extensive and challenging purification.



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Caption: Outcome of the non-selective free-radical chlorination of 2-methylbutane.

Route 2: A Proposed Selective Synthesis via Electrophilic Addition

A more rational and selective synthesis can be designed starting from a conjugated diene, such as 2-methyl-1,3-butadiene (isoprene). This hypothetical two-step process leverages the principles of electrophilic addition.

Step-by-Step Methodology (Hypothetical Protocol):

- Step 1: Monohydrochlorination of Isoprene.
 - Reaction: React 2-methyl-1,3-butadiene with one equivalent of hydrogen chloride (HCl).
 - Mechanism: This is an electrophilic addition. Protonation occurs to form the most stable carbocation, which is a resonance-stabilized tertiary allylic cation. The chloride ion can then attack at either C1 (1,4-addition) or C3 (1,2-addition).[7][8][9]
 - Products: The reaction yields a mixture of 1-chloro-3-methyl-2-butene (the thermodynamic product, favored at higher temperatures) and 3-chloro-3-methyl-1-butene (the kinetic product, favored at lower temperatures).[10][11] For our purpose, the thermodynamic product is the desired intermediate.
- Step 2: Hydrochlorination of 1-chloro-3-methyl-2-butene.
 - Reaction: The isolated 1-chloro-3-methyl-2-butene is then reacted with a second equivalent of HCl.
 - Mechanism: This is a standard electrophilic addition to an alkene. According to Markovnikov's rule, the proton (H^+) will add to the carbon with more hydrogen atoms (C2), forming a secondary carbocation at C3. The chloride ion (Cl^-) will then attack this C3 carbocation.
 - Final Product: This selective addition yields the target molecule, **1,3-dichloro-2-methylbutane**.

This proposed route offers superior regioselectivity compared to free-radical halogenation and represents a more intellectually rigorous approach to obtaining the target compound.

Spectroscopic Signatures (Predicted)

For a molecule to be unambiguously identified, its spectroscopic data is essential. While experimental spectra are not readily available in public databases, we can predict the key features based on the molecule's structure.

- 1H NMR: The structure should exhibit five distinct proton signals. Protons on carbons adjacent to chlorine atoms (C1- H_2 and C3-H) would be significantly deshielded, appearing

downfield (likely in the 3.5-4.5 ppm range). Complex splitting patterns (doublet of doublets, multiplets) would be expected due to coupling between protons on adjacent chiral centers.

- ^{13}C NMR: Five distinct signals are expected, one for each carbon atom. The carbons bonded to chlorine (C1 and C3) would have chemical shifts in the typical range for halogenated sp^3 carbons (approx. 40-70 ppm).
- Mass Spectrometry: The mass spectrum would be characterized by a distinctive isotopic pattern for the molecular ion peak due to the two chlorine atoms. The relative intensities of the M, M+2, and M+4 peaks would be approximately 9:6:1, a hallmark of dichlorinated organic compounds.
- Infrared (IR) Spectroscopy: The spectrum would be dominated by C-H stretching and bending vibrations (around $2850\text{-}3000\text{ cm}^{-1}$ and $1350\text{-}1480\text{ cm}^{-1}$). A key diagnostic feature would be the C-Cl stretching absorption, typically found in the $600\text{-}800\text{ cm}^{-1}$ region of the spectrum.[\[2\]](#)

Relevance and Potential Applications in Drug Discovery

While **1,3-dichloro-2-methylbutane** has no documented applications, its structural features are relevant to medicinal chemistry. The incorporation of halogens is a well-established strategy in drug design.[\[12\]](#)

- Metabolic Stability: Chlorine atoms can serve as "metabolic blockers." They are often placed at sites on a molecule that are susceptible to oxidative metabolism by cytochrome P450 enzymes. By blocking this metabolism, the half-life and bioavailability of a drug can be enhanced.[\[13\]](#)
- Lipophilicity and Permeability: The alkyl halide nature of this molecule increases its lipophilicity. This property can improve a compound's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS-targeted drugs.[\[4\]](#)
- Target Binding: Chlorine atoms can participate in "halogen bonding," a non-covalent interaction between the electrophilic region of the halogen and a Lewis basic site (like a

carbonyl oxygen or nitrogen) in a protein's binding pocket. This can significantly enhance binding affinity and drug potency.[14]

Therefore, **1,3-dichloro-2-methylbutane** could be envisioned as a scaffold or intermediate for creating novel therapeutic agents where these physicochemical properties are desirable.

Conclusion

1,3-dichloro-2-methylbutane is a structurally interesting dichlorinated alkane defined by its two chiral centers. While its physicochemical properties are not exhaustively documented, its lipophilic nature is predictable. The lack of a selective, high-yield synthesis in the literature suggests it is an uncommon chemical entity, presenting both a challenge and an opportunity for synthetic chemists. Its true potential lies in its utility as a scaffold in medicinal chemistry, where the strategic placement of chlorine atoms can be leveraged to fine-tune the metabolic stability, permeability, and binding affinity of next-generation drug candidates. Further research into the stereoselective synthesis and biological evaluation of its four isomers is warranted to fully explore its potential.

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